molecular formula C10H12F2O2 B7994797 1-(3,5-Difluoro-4-ethoxyphenyl)ethanol

1-(3,5-Difluoro-4-ethoxyphenyl)ethanol

Cat. No.: B7994797
M. Wt: 202.20 g/mol
InChI Key: SNNMEWBQNQVAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Difluoro-4-ethoxyphenyl)ethanol is an organic compound characterized by the presence of two fluorine atoms and an ethoxy group attached to a phenyl ring, with an ethanol moiety

Preparation Methods

The synthesis of 1-(3,5-Difluoro-4-ethoxyphenyl)ethanol typically involves the reaction of 3,5-difluoro-4-ethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-(3,5-Difluoro-4-ethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the ethanol moiety can lead to the formation of the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Difluoro-4-ethoxyphenyl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-4-ethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3,5-Difluoro-4-ethoxyphenyl)ethanol can be compared with other similar compounds, such as:

  • 1-(3,5-Difluoro-4-isopentyloxyphenyl)ethanol
  • 1-(4-Butoxy-3-fluorophenyl)ethanol
  • 1-(3,5-Difluoro-4-pentyloxyphenyl)ethanol

These compounds share similar structural features but differ in the nature of the substituents on the phenyl ring. The presence of different alkoxy groups can influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound in terms of its specific properties and applications.

Properties

IUPAC Name

1-(4-ethoxy-3,5-difluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-3-14-10-8(11)4-7(6(2)13)5-9(10)12/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNMEWBQNQVAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)C(C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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